5-(4-Isopropoxyphenyl)-1-methyl-3H,5H,6H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione
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Overview
Description
5-(4-isopropoxyphenyl)-1-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a complex organic compound belonging to the class of pyrimido[4,5-d]pyrimidines These compounds are characterized by their bicyclic structure, which consists of two fused pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-isopropoxyphenyl)-1-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method includes the use of ammonium acetate (NH4OAc) to facilitate the cyclization process, resulting in the formation of the pyrimido[4,5-d]pyrimidine core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
5-(4-isopropoxyphenyl)-1-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-(4-isopropoxyphenyl)-1-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-isopropoxyphenyl)-1-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Noted for its potential as a therapeutic agent.
Uniqueness
5-(4-isopropoxyphenyl)-1-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione stands out due to its unique bicyclic structure and the presence of an isopropoxyphenyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H18N4O4 |
---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
1-methyl-5-(4-propan-2-yloxyphenyl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C16H18N4O4/c1-8(2)24-10-6-4-9(5-7-10)12-11-13(18-15(22)17-12)20(3)16(23)19-14(11)21/h4-8,12H,1-3H3,(H2,17,18,22)(H,19,21,23) |
InChI Key |
CQZAHPDXZQHTPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C3=C(NC(=O)N2)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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